1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one
CAS No.: 62481-16-7
Cat. No.: VC15935790
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62481-16-7 |
|---|---|
| Molecular Formula | C13H13N3O2 |
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | 1-(2-hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5-one |
| Standard InChI | InChI=1S/C13H13N3O2/c1-9-8-16-12(18)10-4-2-3-5-11(10)14-13(16)15(9)6-7-17/h2-5,8,17H,6-7H2,1H3 |
| Standard InChI Key | ZJKWURBEBFCCSV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=O)C3=CC=CC=C3N=C2N1CCO |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, 1-(2-hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one, reflects its intricate architecture:
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A quinazolinone backbone (a benzene ring fused with a pyrimidinone ring).
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An imidazo[2,1-b]quinazoline system, where an imidazole ring is annulated at the 2,1-b position of the quinazoline.
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Substituents: A 2-hydroxyethyl group at position 1 and a methyl group at position 2 of the imidazole ring.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 62481-16-7 | |
| Molecular Formula | C₁₃H₁₃N₃O₂ | |
| Molecular Weight | 243.26 g/mol | |
| IUPAC Name | 1-(2-hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one | |
| Canonical SMILES | CC1=CN2C(=O)C3=CC=CC=C3N=C2N1CCO |
The hydroxyethyl group enhances hydrophilicity, potentially improving bioavailability compared to non-polar quinazolinone derivatives .
Applications in Drug Discovery
Kinase Inhibition
Quinazolinones are established kinase inhibitors (e.g., EGFR, VEGFR). Molecular docking studies suggest that the imidazole ring in 1-(2-hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one may bind ATP pockets, while the hydroxyethyl group stabilizes interactions via polar contacts .
Anti-inflammatory Effects
Derivatives like 118 reduce TNF-α and IL-6 levels by 60–70% in murine models, indicating potential for treating inflammatory diseases . Structural similarities suggest the subject compound may share this activity .
Future Research Directions
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Synthetic Optimization: Develop scalable methods using green catalysts (e.g., SBA-15@ELA) .
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Mechanistic Studies: Investigate interactions with tubulin, kinases, and DNA gyrase via crystallography .
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In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models .
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Structure-Activity Relationship (SAR): Modify hydroxyethyl/methyl groups to enhance potency .
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